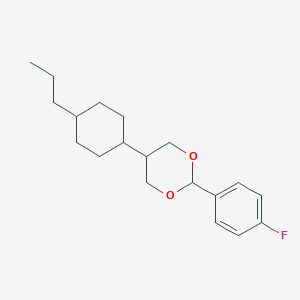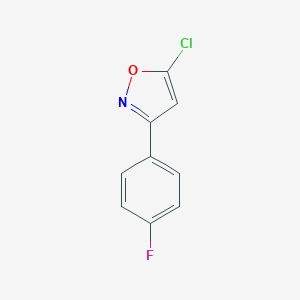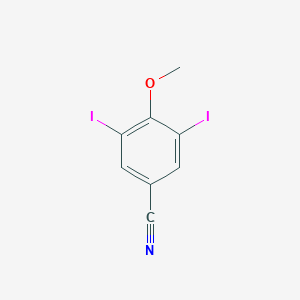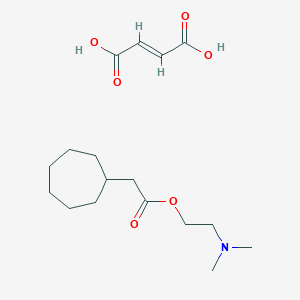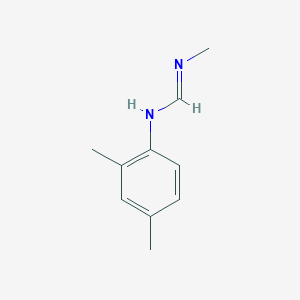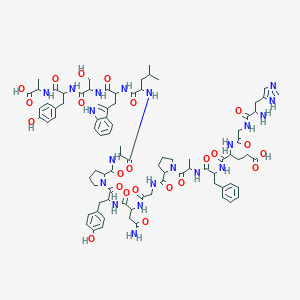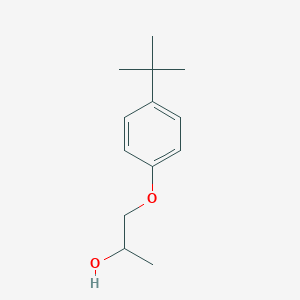
1-(4-氯苯基)-3-甲基脲
描述
1-(4-Chlorophenyl)-3-methylurea (PCMU) is an organic compound that has been used in various scientific research applications. Its chemical structure consists of a phenyl ring with a methylurea group attached to it. It was first synthesized in the late 1950s by a group of researchers at the University of California, Berkeley. Since then, it has been studied extensively and used in a wide range of scientific applications, including biochemical and physiological research.
科学研究应用
代谢研究和除草剂分析
植物代谢途径
研究已经确定了类似于1-(4-氯苯基)-3-甲基脲的化合物在植物中的代谢产物。例如,棉花中代谢了3-(4-氯苯基)-1-甲基脲,形成不稳定的羟甲基中间体和葡萄糖苷结合物 (Tanaka, Swanson & Frear, 1972)。类似地,另一相关化合物单尿脲在棉花叶片中代谢,形成N-羟甲基中间体和葡萄糖苷 (Frear & Swanson, 1972)。
共振拉曼光谱用于检测杀虫剂
共振拉曼光谱已被用于检测水中苯胺类杀虫剂的微量,包括1-(4-氯苯基)-3-甲基脲的衍生物 (Higuchi, Aiko & Tanaka, 1980)。
除草作用和植物相互作用
除草活性
某些与1-(4-氯苯基)-3-甲基脲结构相关的1,1-二甲基-3-苯基脲表现出强效的除草作用,部分归因于对叶绿体光合作用中电子传递的抑制 (Wilcox & Moreland, 1969)。
与植物中其他化学物质的相互作用
对除草剂-杀虫剂相互作用的研究,如氯溴脲(一种相关化合物)与卡布菲林在大麦和玉米中的结合,揭示了对植物生长和代谢的协同作用 (Hamill & Penner, 1973)。
分析化学和环境影响
除草剂的伏安分析
使用碳糊电极进行的伏安研究已用于分析类似于1-(4-氯苯基)-3-甲基脲的除草剂,如利尿脲 (Ðordevic等,2011)。
在土壤中的吸附
研究了包括1-(4-氯苯基)-3-甲基脲的衍生物在各种土壤中的吸附,表明土壤性质对除草剂行为的影响 (Kozak & Weber, 1983)。
酶和分子研究
酶抑制剂和汞传感器
已对硫脲衍生物,包括1-(4-氯苯基)-3-苯基硫脲,进行了酶抑制活性和作为汞传感器的潜力研究 (Rahman et al., 2021)。
光降解研究
对类似于1-(4-氯苯基)-3-甲基脲的取代脲类除草剂进行了光降解和水解研究,以了解它们的稳定性和环境影响 (Gatidou & Iatrou, 2011)。
未来方向
The future directions for research on “1-(4-Chlorophenyl)-3-methylurea” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated .
属性
IUPAC Name |
1-(4-chlorophenyl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXCBXRQHPLFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201734 | |
| Record name | Urea, N-(4-chlorophenyl)-N'-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-methylurea | |
CAS RN |
5352-88-5 | |
| Record name | Monomethylmonuron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethylmonuron | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-(4-chlorophenyl)-N'-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5352-88-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

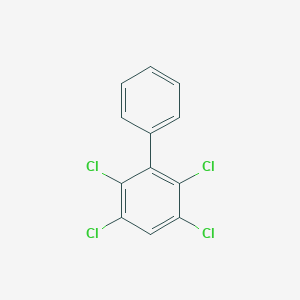
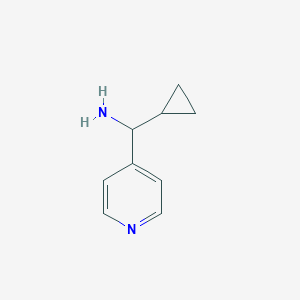
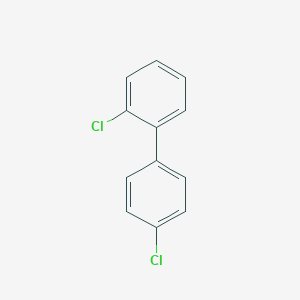
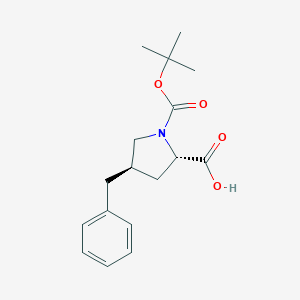
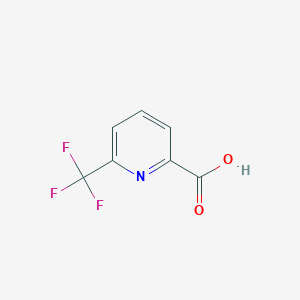
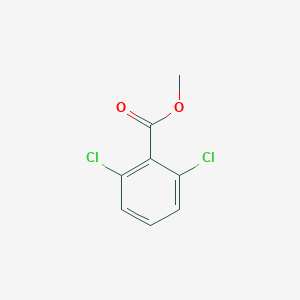
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
